Tert-butyl (4-propionamidophenyl)carbamate
Description
Tert-butyl (4-propionamidophenyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
AWRVJMRJGAKYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(propionylamino)phenylcarbamate typically involves the reaction of 4-tert-butylbenzoic acid with propionyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can be purified using chromatography techniques, such as silica gel column chromatography, with a solvent system like petroleum ether/ethyl acetate .
Chemical Reactions Analysis
Tert-butyl (4-propionamidophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Tert-butyl (4-propionamidophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(propionylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Tert-butyl (4-propionamidophenyl)carbamate can be compared with similar compounds such as:
Tert-butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but differs in the presence of an ethynyl group instead of a propionyl group.
Tert-butyl 4-(acetylamino)phenylcarbamate: This compound has an acetyl group instead of a propionyl group, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
